1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
Overview
Description
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a fluorinated heterocyclic compound. The presence of trifluoromethyl and perfluoroethyl groups imparts unique chemical properties, making it valuable in various scientific and industrial applications. The compound’s structure includes a pyrazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often uses reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H) under specific conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of perfluoroalkylating agents in a controlled environment allows for efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl and perfluoroethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl and perfluoroethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it can interact with intracellular targets and modulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile: Lacks the perfluoroethyl group, resulting in different chemical properties.
3-(Perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile: Similar structure but without the methyl group at the 1-position.
Uniqueness
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is unique due to the combination of trifluoromethyl and perfluoroethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F8N3/c1-19-3(2-17)4(7(11,12)13)5(18-19)6(9,10)8(14,15)16/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOWZLKSWCTNRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F8N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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